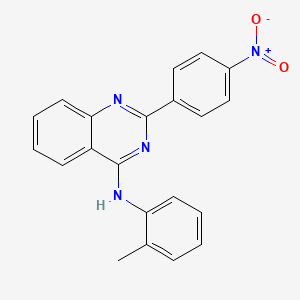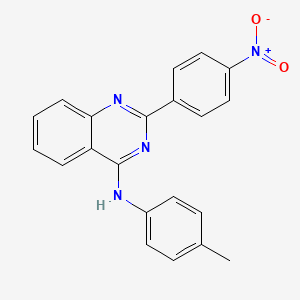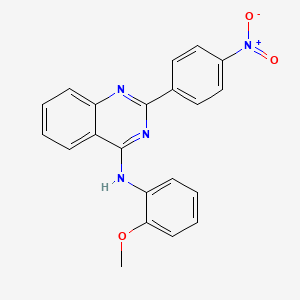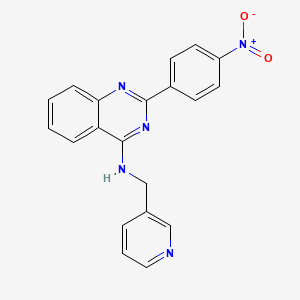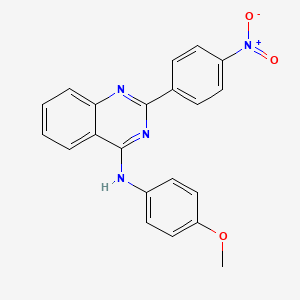
N-(4-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine
概要
説明
N-(4-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core substituted with a 4-methoxyphenyl group and a 4-nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-methoxyphenyl and 4-nitrophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(4-methoxyphenyl)-2-(4-aminophenyl)quinazolin-4-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: N-(4-methoxyphenyl)-2-(4-aminophenyl)quinazolin-4-amine.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
N-(4-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.
Biological Research: It is used as a tool compound to investigate the biological functions of quinazoline derivatives and their interactions with cellular targets.
Chemical Biology: The compound serves as a probe to study the mechanisms of action of quinazoline-based inhibitors and their effects on biological systems.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being studied.
類似化合物との比較
N-(4-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another quinazoline-based tyrosine kinase inhibitor with similar applications in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups on the phenyl rings can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-28-17-12-8-15(9-13-17)22-21-18-4-2-3-5-19(18)23-20(24-21)14-6-10-16(11-7-14)25(26)27/h2-13H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESQBQFAISLABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



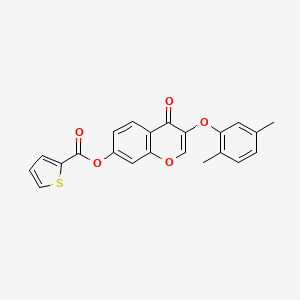
![[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate](/img/structure/B3474980.png)
![2-METHYLPROPYL 2-{[3-(2,5-DIMETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B3474988.png)

![[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate](/img/structure/B3475007.png)
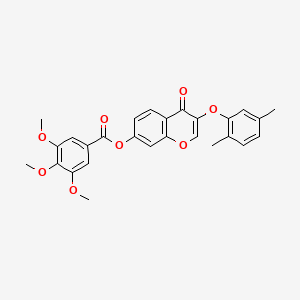
![Ethyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B3475033.png)
![Ethyl 6-ethoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B3475034.png)
![Ethyl 6,8-dimethyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B3475040.png)
